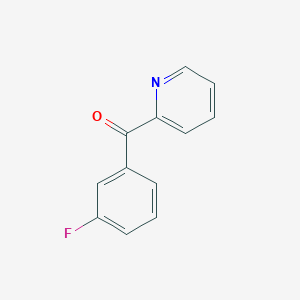

2-(3-Fluorobenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Fluorobenzoyl)pyridine is a chemical compound with the molecular formula C₁₂H₈FNO. It belongs to the class of fluoropyridines, which are derivatives of pyridine containing fluorine substituents

Applications De Recherche Scientifique

2-(3-Fluorobenzoyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are of interest due to their potential use as imaging agents in radiotherapy.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique biological properties.

Industry: The compound is used in the development of new agricultural products with improved physical, biological, and environmental properties.

Mécanisme D'action

Target of Action

It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . They are often used in the synthesis of more complex molecules, such as in Suzuki–Miyaura coupling reactions .

Biochemical Pathways

and Nocardia sp., which can utilize pyridine as a sole carbon, nitrogen, and energy source .

Result of Action

Some pyridine derivatives have been studied for their anti-proliferative activity against human promyelotic leukemia (hl-60) cells .

Action Environment

The action of 2-(3-Fluorobenzoyl)pyridine can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reagents, can affect the outcome of reactions involving this compound .

Méthodes De Préparation

The synthesis of fluorinated pyridines, including 2-(3-Fluorobenzoyl)pyridine, involves several methods. One common approach is the fluorination of pyridine by complex AlF₃ and CuF₂ at high temperatures (450–500 °C), which forms a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at 20 °C to form 2-fluoro-3-bromopyridine . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact.

Analyse Des Réactions Chimiques

2-(3-Fluorobenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Comparaison Avec Des Composés Similaires

2-(3-Fluorobenzoyl)pyridine can be compared with other fluorinated pyridines such as 2-(2-Fluorobenzoyl)pyridine . While both compounds share similar structural features, the position of the fluorine atom can lead to differences in their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various applications in research and industry.

Activité Biologique

2-(3-Fluorobenzoyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 3-fluorobenzoyl group. The fluorine atom is known to influence the electronic properties of the molecule, which can enhance its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit notable anticancer properties. For instance, a study found that certain pyridine derivatives demonstrated cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The activity was assessed using cell viability assays, with specific compounds showing moderate to high cytotoxic effects while maintaining low toxicity towards non-cancerous cells .

Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Toxicity to Non-Cancerous Cells |

|---|---|---|---|

| This compound | Ovarian Cancer | 15 | Low |

| This compound | Breast Cancer | 20 | Moderate |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well. Studies show that related pyridine derivatives exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has also been documented. Compounds similar to this compound have shown the ability to inhibit key inflammatory mediators such as nitric oxide and prostaglandins, suggesting a role in conditions like arthritis .

Case Study: Inhibition of COX-2

A specific study evaluated the effects of various pyridine derivatives on COX-2 enzyme activity. The results indicated that certain substitutions on the pyridine ring enhanced the inhibitory effects on COX-2 compared to COX-1, which is critical for developing selective anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. SAR studies have identified that modifications in the benzoyl group and the position of fluorine can alter potency and selectivity towards different biological targets.

Key Findings from SAR Studies:

- Fluorine Substitution: Enhances lipophilicity and binding affinity to target proteins.

- Benzoyl Group Variations: Different substituents on the benzene ring can modulate anticancer and antimicrobial activities.

Propriétés

IUPAC Name |

(3-fluorophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLDNQFSQDHACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441042 |

Source

|

| Record name | 2-(3-FLUOROBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-78-7 |

Source

|

| Record name | 2-(3-FLUOROBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.